Cas no 65973-69-5 (5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile)
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(2-nitrophenyl)pyrazole-4-carbonitrile
- SCHEMBL1457035
- AKOS000260186
- FT-0764491
- MFCD00128351
- A8922
- DTXSID10478615
- EN300-36472
- Z55148840
- 65973-69-5
-
- MDL: MFCD00128351
- Inchi: 1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-3-1-2-4-9(8)15(16)17/h1-4,6H,12H2
- InChI Key: FRKWUGANTHEAHA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC=CC=1N1C(=C(C#N)C=N1)N)=O
Computed Properties
- Exact Mass: 229.05997448g/mol
- Monoisotopic Mass: 229.05997448g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 113Ų
Experimental Properties
- Density: 1.51
- Melting Point: 178 ºC
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM123431-1g |
5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile |
65973-69-5 | 95+% | 1g |
$552 | 2021-08-05 | |
| Chemenu | CM123431-1g |
5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile |
65973-69-5 | 95%+ | 1g |
$*** | 2023-03-29 | |
| abcr | AB422960-1 g |
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile |
65973-69-5 | 1 g |
€694.20 | 2023-07-18 | ||
| abcr | AB422960-5 g |
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile |
65973-69-5 | 5 g |
€1,390.00 | 2023-07-18 | ||
| TRC | A639840-50mg |
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile |
65973-69-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A639840-100mg |
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile |
65973-69-5 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A639840-500mg |
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile |
65973-69-5 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Alichem | A049002398-1g |
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile |
65973-69-5 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Enamine | EN300-36472-0.05g |
5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile |
65973-69-5 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-36472-0.1g |
5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile |
65973-69-5 | 95.0% | 0.1g |
$66.0 | 2025-03-21 |
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile Suppliers
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile
Introduction to 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 65973-69-5)
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 65973-69-5, belongs to the pyrazole class of heterocyclic aromatic compounds, which are widely recognized for their versatility in medicinal chemistry. The presence of both amino and nitrile functional groups, coupled with a nitro-substituted phenyl ring, makes this molecule a promising candidate for further exploration in drug discovery and material science.
The structural framework of 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile consists of a pyrazole core substituted at the 1-position with a 2-nitrophenyl group and at the 4-position with a cyano group. The amino group at the 5-position introduces a site for potential further functionalization, while the nitro group on the phenyl ring can influence electronic properties and reactivity. Such structural features are highly valued in medicinal chemistry, as they can be exploited to modulate biological activity and improve pharmacokinetic profiles.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Pyrazole derivatives, in particular, have shown promise as scaffolds for small-molecule drugs due to their ability to engage with biological targets effectively. The compound 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 65973-69-5) is no exception, and its unique chemical profile has positioned it as a subject of interest for academic and industrial researchers.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The combination of an amino group and a cyano group provides multiple points for chemical modification, allowing researchers to tailor its properties for specific applications. For instance, the amino group can be acylated or alkylated to introduce additional functionality, while the cyano group can be reduced to an amine or converted into other derivatives. These modifications open up numerous possibilities for designing molecules with enhanced biological activity.
The nitro-substituted phenyl ring in 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 65973-69-5) also contributes to its attractiveness as a research chemical. Nitro groups are known to influence electronic properties and can serve as handles for further functionalization through reduction or diazotization reactions. This flexibility makes the compound a valuable tool for synthetic chemists looking to develop novel heterocyclic architectures.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery. For example, compounds containing pyrazole cores have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of both amino and nitrile groups in 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile suggests that it may exhibit similar biological activities or serve as a precursor for such compounds. Further investigation into its pharmacological properties could uncover new therapeutic opportunities.
The synthesis of 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 65973-69-5) involves several key steps that highlight its complexity and synthetic appeal. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the pyrazole core. Subsequent functionalization at the 1-position with a 2-nitrophenyl group followed by introduction of the cyano group at the 4-position completes the molecular structure. These synthetic routes require careful optimization to ensure high yields and purity, but they underscore the compound's feasibility as a research chemical.
In addition to its pharmaceutical potential, 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 65973-69-5) may find applications in material science due to its aromatic nature and functional groups. Aromatic compounds are often used in organic electronics, polymers, and other advanced materials where their electronic properties are beneficial. The nitro group, in particular, can influence charge transport properties, making this compound a candidate for development in next-generation electronic devices.
The growing interest in heterocyclic compounds like 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 65973-69-5) is driven by their diverse biological activities and synthetic utility. As research continues to uncover new applications for these molecules, their importance in both academic and industrial settings is likely to increase. The ability to modify their structures systematically allows researchers to fine-tune their properties for specific needs, whether it be improving drug efficacy or developing novel materials.
In conclusion, 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 65973-69-5) represents a fascinating compound with significant potential in pharmaceuticals and material science. Its unique structural features—combining an amino group, a nitrile group, and a nitro-substituted phenyl ring—make it a versatile building block for further chemical exploration. As research progresses, this compound is expected to contribute valuable insights into drug discovery and advanced material development.
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